

# Troubleshooting inconsistent results in BMS-794833 kinase assays

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## Compound of Interest

Compound Name: BMS-794833

Cat. No.: B606251

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## Technical Support Center: BMS-794833 Kinase Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in kinase assays with **BMS-794833**.

## Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during kinase assays involving the multi-kinase inhibitor **BMS-794833**.

### Compound & Assay Performance Issues

Q1: We are observing lower than expected potency (higher IC50) for **BMS-794833** in our kinase assay. What are the potential causes?

A1: Several factors can contribute to an apparent decrease in the potency of **BMS-794833**. Consider the following:

- ATP Concentration: **BMS-794833** is an ATP-competitive inhibitor.<sup>[1][2]</sup> If the ATP concentration in your assay is significantly higher than the  $K_m$  of the kinase for ATP, it can lead to a rightward shift in the IC50 curve, making the inhibitor appear less potent. It is crucial to use an ATP concentration at or near the  $K_m$  for the specific kinase being assayed.

- **Enzyme Concentration and Activity:** Ensure that the kinase concentration is appropriate and that the enzyme is active. Inactive or partially active enzyme preparations will lead to inaccurate results.
- **Assay Incubation Time:** The pre-incubation time of the inhibitor with the kinase before initiating the reaction with ATP can be critical. A short pre-incubation may not be sufficient for the inhibitor to reach equilibrium with the enzyme.
- **Solubility of **BMS-794833**:** Poor solubility of the compound in the final assay buffer can lead to a lower effective concentration. Ensure that the final DMSO concentration is compatible with your assay and that the compound is fully dissolved.[3]

Q2: Our assay results show high variability between replicate wells. What could be causing this?

A2: High variability in replicate wells is a common issue in kinase assays and can be attributed to several factors:[4]

- **Pipetting Inaccuracy:** Small volumes are often used in kinase assays, making them susceptible to pipetting errors. Ensure your pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.
- **Inadequate Mixing:** Incomplete mixing of reagents, especially the enzyme, substrate, and inhibitor, can lead to inconsistent results. Mix gently but thoroughly after each addition.
- **Edge Effects:** The outer wells of a microplate are more prone to evaporation, which can concentrate the reagents and affect the reaction rate. It is advisable to either avoid using the outer wells or fill them with buffer or water to minimize evaporation.
- **Temperature Gradients:** Inconsistent temperature across the assay plate during incubation can lead to variability in enzyme activity. Ensure the plate is incubated on a surface with uniform temperature.

Q3: We are using a luciferase-based assay (e.g., Kinase-Glo®) and suspect our results are inaccurate. Can **BMS-794833** interfere with this assay format?

A3: Yes, compounds can interfere with luciferase-based assays, leading to false-positive or false-negative results.<sup>[3][5]</sup> It is possible for a compound to directly inhibit the luciferase enzyme. To determine if **BMS-794833** is inhibiting luciferase in your assay, you should run a control experiment without the kinase, measuring the effect of **BMS-794833** on the luciferase reaction itself.

Q4: We are observing inconsistent results when testing **BMS-794833** against different kinases in its target profile. Why might this be happening?

A4: **BMS-794833** is a potent inhibitor of several kinases, including c-Met, VEGFR2, Ron, Axl, and Flt3.<sup>[1][2]</sup> Inconsistent results across different kinase assays can stem from variations in the optimal assay conditions for each enzyme. Factors such as the specific substrate used, the optimal buffer pH and ionic strength, and the ATP  $K_m$  can differ significantly between kinases. It is essential to optimize the assay conditions for each kinase individually to ensure accurate and reproducible results.

## Quantitative Data

Table 1: Inhibitory Activity of **BMS-794833** against Various Kinases

Kinase	IC50 (nM)	Assay Type	Reference
c-Met	1.7	In vitro kinase assay	<sup>[1][2][6][7]</sup>
VEGFR2	15	In vitro kinase assay	<sup>[1][2][6]</sup>
Ron	<3	In vitro kinase assay	<sup>[1][2]</sup>
Axl	<3	In vitro kinase assay	<sup>[1][2]</sup>
Flt3	<3	In vitro kinase assay	<sup>[1][2]</sup>
GTL-16 cells (c-Met dependent)	39	Cell-based proliferation assay	<sup>[1][6][7]</sup>

## Experimental Protocols

Protocol 1: In Vitro c-Met/VEGFR2 Kinase Assay (Luminescence-based)

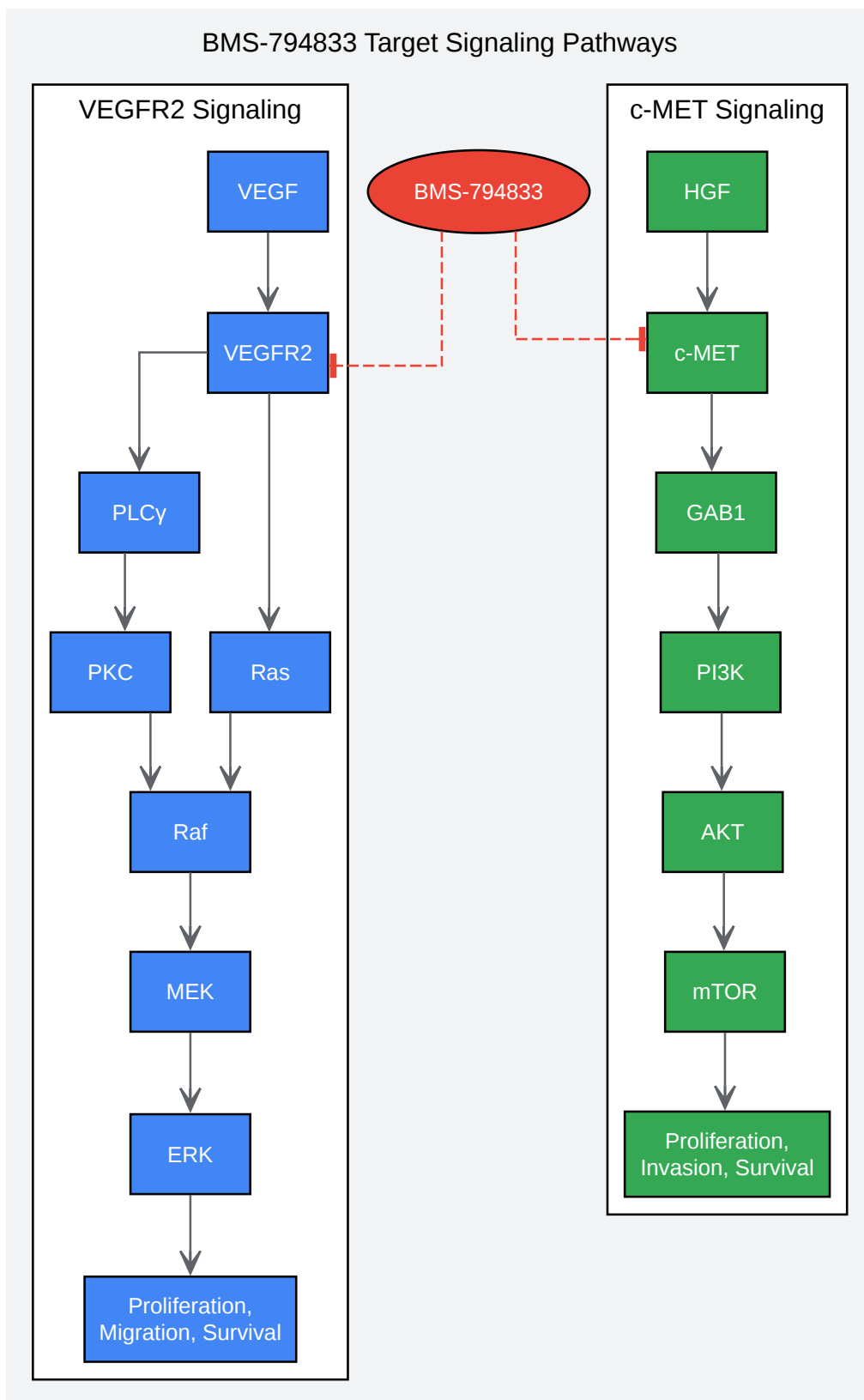
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **BMS-794833** in 100% DMSO.
  - Prepare a 2X kinase solution (e.g., c-Met or VEGFR2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 μM DTT).[\[8\]](#)
  - Prepare a 2X substrate solution (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.
  - Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the K<sub>m</sub> for the specific kinase.
- Assay Procedure (96-well plate):
  - Add 5 μL of serially diluted **BMS-794833** or vehicle (DMSO in assay buffer) to the wells.
  - Add 10 μL of the 2X kinase solution to each well.
  - Add 10 μL of the 2X substrate solution to each well.
  - Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
  - Initiate the kinase reaction by adding 25 μL of the 2X ATP solution to each well.
  - Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.[\[8\]](#)[\[9\]](#)
  - Stop the reaction and detect the remaining ATP by adding 50 μL of a luciferase-based detection reagent (e.g., Kinase-Glo®) to each well.
  - Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a microplate reader. The signal is inversely proportional to kinase activity.

## Protocol 2: Cell-Based Proliferation Assay (e.g., GTL-16 cells)

- Cell Seeding:
  - Seed GTL-16 cells (a gastric carcinoma cell line with activated c-Met) into 96-well plates at an appropriate density in culture medium containing 0.5% fetal calf serum.[\[1\]](#)[\[2\]](#)[\[6\]](#)
  - Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.[\[1\]](#)[\[2\]](#)
- Compound Treatment:
  - Prepare serial dilutions of **BMS-794833** in culture medium.
  - Add the diluted compound or vehicle control to the respective wells.
  - Incubate the cells for an additional 72 hours.[\[1\]](#)[\[2\]](#)
- Measuring Proliferation:
  - Assess cell viability and proliferation using a suitable method, such as the MTS assay.
  - Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration.

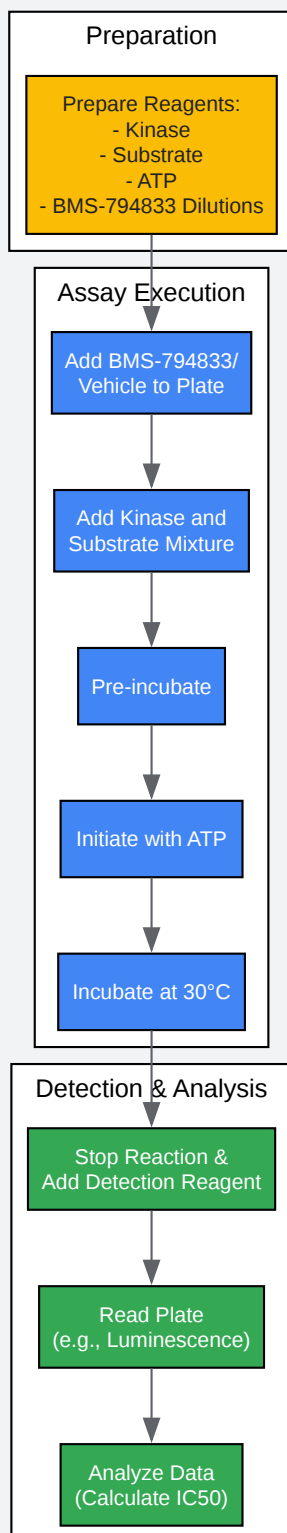
## Visualizations



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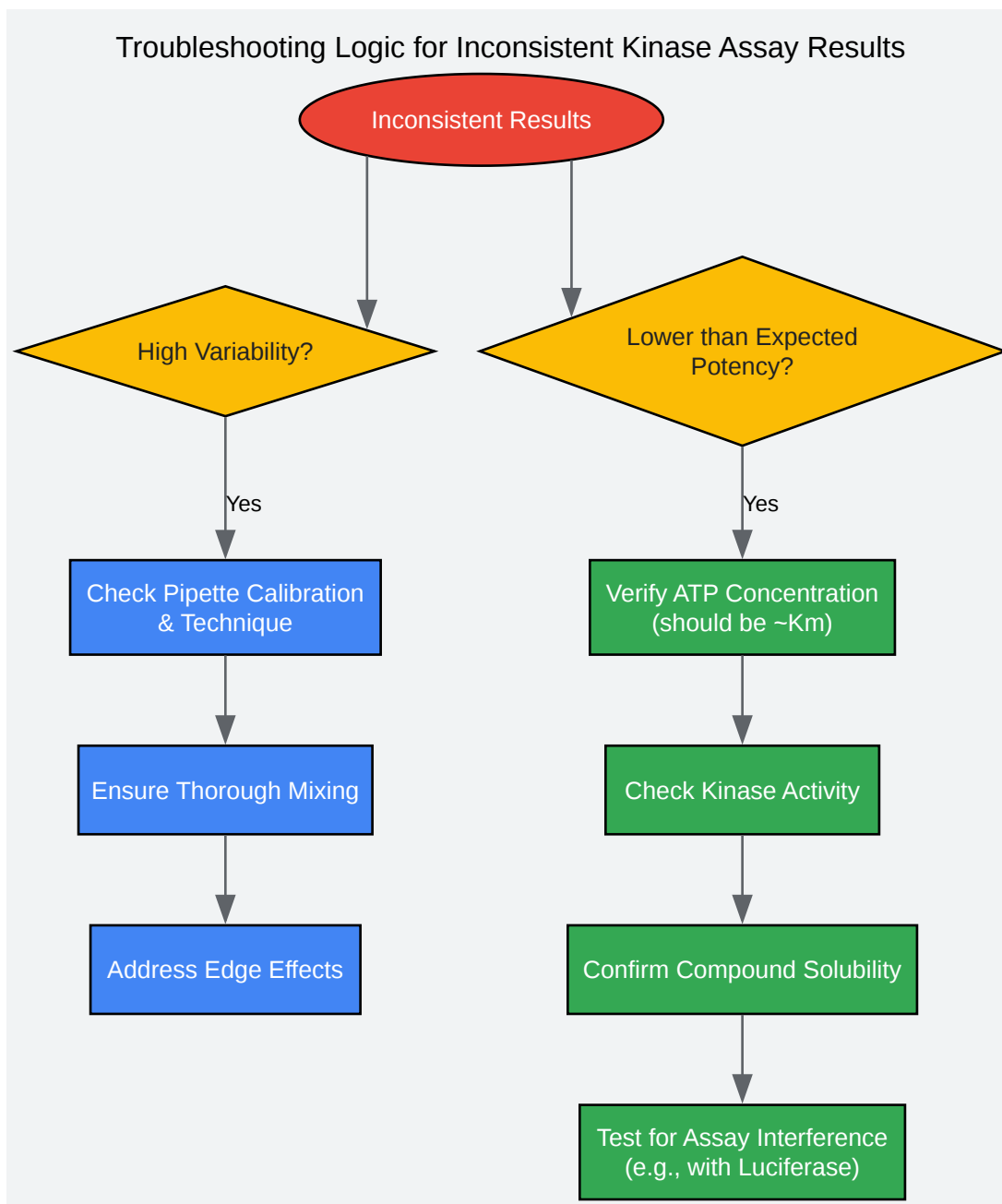
Caption: Simplified signaling pathways of VEGFR2 and c-MET inhibited by **BMS-794833**.

## General Workflow for an In Vitro Kinase Assay



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Caption: A generalized workflow for performing an in vitro kinase inhibition assay.



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Caption: A decision tree for troubleshooting common issues in kinase assays.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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